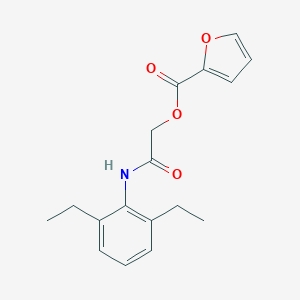
2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as MCCP, is a synthetic compound that belongs to the class of pyrrolidinecarboxylates. MCCP has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery.
作用機序
The exact mechanism of action of 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating the activity of ion channels and receptors in the nervous system. This compound has been shown to enhance the activity of GABA-A receptors, which are known to play a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are known to play a crucial role in the pathogenesis of inflammatory diseases.
実験室実験の利点と制限
2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has a high yield. This compound is also stable under standard laboratory conditions. However, there are some limitations to the use of this compound in lab experiments. This compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential area of research is the development of more potent and selective analogs of this compound. Another potential area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. Finally, the use of this compound as a therapeutic agent for the treatment of epilepsy, neuropathic pain, and inflammation warrants further investigation.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. This compound has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities in animal models. This compound has several advantages for use in lab experiments, but there are also some limitations. There are several future directions for research on this compound, including the development of more potent and selective analogs and the investigation of its pharmacokinetics and pharmacodynamics in vivo.
合成法
The synthesis of 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction between 2-methoxyphenyl hydrazine and 4-chlorobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then treated with pyrrolidine-2,5-dione to yield this compound. The overall yield of this compound synthesis is around 50%.
科学的研究の応用
2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. This compound has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities in animal models. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of epilepsy, neuropathic pain, and inflammation.
特性
分子式 |
C18H16ClNO4 |
|---|---|
分子量 |
345.8 g/mol |
IUPAC名 |
(2-methoxyphenyl) 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C18H16ClNO4/c1-23-15-4-2-3-5-16(15)24-18(22)12-10-17(21)20(11-12)14-8-6-13(19)7-9-14/h2-9,12H,10-11H2,1H3 |
InChIキー |
JIYQEVZEJIPAGV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
正規SMILES |
COC1=CC=CC=C1OC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270922.png)

![2-[(2-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270925.png)
![2-[(4-bromo-3,5-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270927.png)
![2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270928.png)
![2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270933.png)
![2-(naphthalen-1-ylamino)-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270934.png)
![2-[(3-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270936.png)
![2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270937.png)
![2-[(4-bromophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270939.png)
![2-[(4-fluorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270940.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270943.png)
![2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270944.png)
![2-[(4-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270945.png)